![molecular formula C28H32N2O6S2 B3567638 N,N'-1,4-phenylenebis{N-[(4-methylphenyl)sulfonyl]butanamide}](/img/structure/B3567638.png)
N,N'-1,4-phenylenebis{N-[(4-methylphenyl)sulfonyl]butanamide}
Vue d'ensemble
Description
N,N'-1,4-phenylenebis{N-[(4-methylphenyl)sulfonyl]butanamide} is a chemical compound that belongs to the class of sulfonamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of N,N'-1,4-phenylenebis{N-[(4-methylphenyl)sulfonyl]butanamide} is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by modulating the activity of various signaling pathways involved in the regulation of cellular processes such as cell growth and differentiation.
Biochemical and physiological effects:
N,N'-1,4-phenylenebis{N-[(4-methylphenyl)sulfonyl]butanamide} has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes in animal models. It has also been shown to reduce the levels of glucose and insulin in diabetic animals. Additionally, it has been reported to exhibit antioxidant activity and to protect against oxidative stress-induced damage in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,4-phenylenebis{N-[(4-methylphenyl)sulfonyl]butanamide} has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It also exhibits a broad range of biological activities, making it a versatile tool for investigating various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N,N'-1,4-phenylenebis{N-[(4-methylphenyl)sulfonyl]butanamide}. One area of research is the development of more efficient and selective synthesis methods. Another area of research is the investigation of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, the elucidation of its mechanism of action and its effects on various signaling pathways will provide valuable insights into its biological activity and potential applications. Finally, the development of novel derivatives of N,N'-1,4-phenylenebis{N-[(4-methylphenyl)sulfonyl]butanamide} may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Applications De Recherche Scientifique
N,N'-1,4-phenylenebis{N-[(4-methylphenyl)sulfonyl]butanamide} has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl]-N-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6S2/c1-5-7-27(31)29(37(33,34)25-17-9-21(3)10-18-25)23-13-15-24(16-14-23)30(28(32)8-6-2)38(35,36)26-19-11-22(4)12-20-26/h9-20H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCQQRZAKFIKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3567556.png)
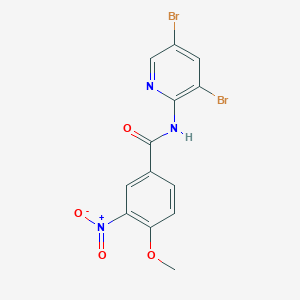
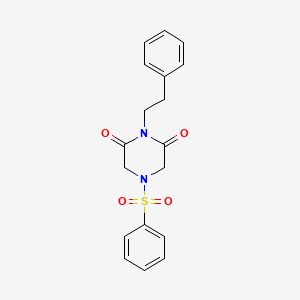
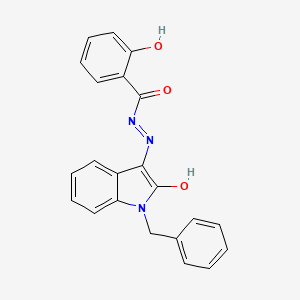
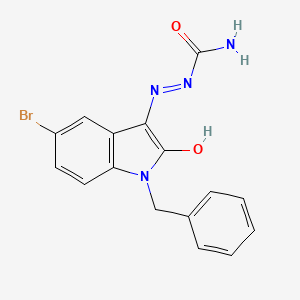
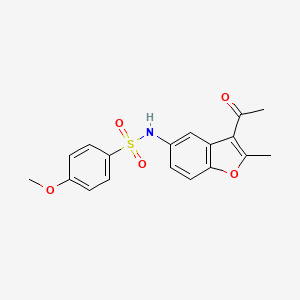
![2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3567611.png)
![4-[acetyl(phenylsulfonyl)amino]-2,6-dibromophenyl acetate](/img/structure/B3567626.png)
![4-[butyryl(phenylsulfonyl)amino]-2,6-dichlorophenyl butyrate](/img/structure/B3567630.png)
![2,6-dibromo-4-[butyryl(phenylsulfonyl)amino]phenyl butyrate](/img/structure/B3567641.png)
![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)butanamide]](/img/structure/B3567644.png)
![5-benzoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3567649.png)

![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B3567661.png)
